3-(methylsulfanyl)-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
The compound 3-(methylsulfanyl)-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzothiazole derivative featuring a unique substitution pattern. Its structure comprises:
- Benzothiazole core: A dihydro-1,3-benzothiazole system with a Z-configuration at the C=N bond.
- 3-Allyl (prop-2-en-1-yl) group: Introduces alkylation at the benzothiazole nitrogen, likely influencing electronic and steric properties. Benzamide moiety: Substituted with a methylsulfanyl (-SMe) group at the 3-position, contributing to lipophilicity and metabolic stability.
Synthetic routes for analogous compounds (e.g., ) suggest that this molecule could be prepared via amide coupling between a benzothiazole amine intermediate and a substituted benzoyl chloride, followed by quaternization or alkylation steps . Its structural features align with bioactive benzothiazoles, which are explored for CNS disorders, antimicrobial activity, and optoelectronics .
Properties
IUPAC Name |
3-methylsulfanyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S3/c1-3-9-21-15-8-7-14(27(19,23)24)11-16(15)26-18(21)20-17(22)12-5-4-6-13(10-12)25-2/h3-8,10-11H,1,9H2,2H3,(H2,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXIGKDOZKTBOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901122587 | |
| Record name | N-[6-(Aminosulfonyl)-3-(2-propen-1-yl)-2(3H)-benzothiazolylidene]-3-(methylthio)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901122587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887202-55-3 | |
| Record name | N-[6-(Aminosulfonyl)-3-(2-propen-1-yl)-2(3H)-benzothiazolylidene]-3-(methylthio)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887202-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[6-(Aminosulfonyl)-3-(2-propen-1-yl)-2(3H)-benzothiazolylidene]-3-(methylthio)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901122587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 3-(methylsulfanyl)-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a novel benzothiazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antifungal properties, cytotoxicity, and structure-activity relationships (SAR), supported by data tables and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antifungal Activity
Recent studies have evaluated the antifungal properties of this compound against various fungal strains. The compound was tested using the modified EUCAST protocol to determine its Minimum Inhibitory Concentration (MIC) against Candida albicans and Candida parapsilosis.
Results
The results indicated significant antifungal activity, with the following MIC values:
| Compound | Fungal Strain | MIC (μg/mL) |
|---|---|---|
| 3-(methylsulfanyl)-... | Candida albicans | 1.5 |
| 3-(methylsulfanyl)-... | Candida parapsilosis | 1.23 |
These values suggest that the compound exhibits comparable efficacy to established antifungal agents like ketoconazole .
Cytotoxicity Analysis
The cytotoxic effects of the compound were assessed on NIH/3T3 cell lines using an MTT assay to determine the IC50 values.
Cytotoxicity Results
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3-(methylsulfanyl)-... | NIH/3T3 | 150.75 |
The IC50 value indicates that the compound has a moderate cytotoxic effect, which is essential for evaluating its therapeutic window in potential clinical applications .
Structure-Activity Relationship (SAR)
The study of SAR revealed that variations in the substituents on the benzothiazole ring significantly influenced biological activity. Compounds with electronegative substituents at the para position demonstrated enhanced antifungal activity. For instance, compounds with fluorine and chlorine showed improved efficacy compared to those with less electronegative groups .
In Silico Studies
Molecular docking studies were conducted to predict the interaction of the compound with key enzymes involved in fungal ergosterol synthesis, particularly CYP51. The docking scores indicated strong binding affinity, suggesting that the compound could inhibit ergosterol synthesis effectively.
Docking Results
| Compound | Docking Score | Binding Energy (kcal/mol) |
|---|---|---|
| 3-(methylsulfanyl)-... | -9.5 | -7.8 |
This data supports the hypothesis that the compound acts through a mechanism similar to azole antifungals by targeting ergosterol biosynthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related benzothiazole derivatives is provided below, focusing on substituent effects, biological activity, and synthesis.
Table 1: Structural and Functional Comparison of Key Benzothiazole Derivatives
Substituent Effects on Activity
Q & A
Q. Tables
| Key Functional Groups | Analytical Signatures |
|---|---|
| Sulfamoyl (-SO2NH2) | IR: 1320 cm⁻¹; 1H NMR: δ 7.8 (broad singlet) |
| Methylsulfanyl (-SMe) | 13C NMR: δ 15.2 ppm; HRMS: +46.07 Da |
| Allyl (prop-2-en-1-yl) | 1H NMR: δ 5.1–5.3 (vinyl protons) |
| Biological Assay Comparison |
|---|
| Assay |
| MTT |
| Microdilution |
| SPR (Biacore) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
